molecular formula C10H8BrNO2S B1380675 4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol CAS No. 1188118-20-8

4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol

Cat. No. B1380675
CAS RN: 1188118-20-8
M. Wt: 286.15 g/mol
InChI Key: XPMDXJUJEQOZMJ-UHFFFAOYSA-N
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Description

“4-(5-Bromo-2-methoxyphenyl)thiazol-2-ol” is a chemical compound with the empirical formula C10H8BrNO2S and a molecular weight of 286.15 . It is a solid in form . The compound is part of a class of organic compounds known as thiazoles, which have been found to have diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1ccc(Br)cc1-c2csc(O)n2 . This indicates that the compound contains a bromo-methoxyphenyl group attached to a thiazol-2-ol group.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMDXJUJEQOZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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